(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine
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Overview
Description
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine is a natural product found in Piper nigrum and Piper sintenense with data available.
Scientific Research Applications
Isolation and Chemical Analysis
A piperidine alkaloid named piperdardine, which is chemically similar to (E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine, was isolated from Piper tuberculatum. This compound was characterized using a combination of spectroscopic methods, providing insights into its chemical structure and properties (Araújo-Júnior et al., 1997).
Synthesis of Natural Amide Alkaloid
The synthesis of piperdardine, which is structurally related to the compound , was achieved from safrole, a Brazilian essential oil. This synthesis provides a pathway for producing similar compounds for research purposes (Araújo-Júnior et al., 2001).
Insecticidal Properties
Studies on Piper nigrum Linn. revealed compounds structurally similar to this compound, demonstrating insecticidal properties. These findings highlight the potential use of such compounds in developing new insecticides (Siddiqui et al., 2004).
Modulation of Glutamate Receptors
An experimental drug, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, related to the compound , has been tested for its effects on glutamate transmission and long-term potentiation in the hippocampus, suggesting potential applications in neuropharmacology (Stäubli et al., 1994).
Antileishmanial Activity
Research involving amides from Piper amalago, similar in structure to this compound, showed significant antileishmanial activity, suggesting potential therapeutic applications in treating Leishmania infections (Carrara et al., 2013).
Corrosion Inhibition
Piperine derivatives, closely related to the compound , have been investigated as corrosion inhibitors on iron surfaces. This research opens avenues for using such compounds in industrial applications to prevent metal corrosion (Belghiti et al., 2018).
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,6-dien-1-one |
InChI |
InChI=1S/C19H23NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h4-5,8-11,14H,1-3,6-7,12-13,15H2/b8-4+,9-5+ |
InChI Key |
HFKLKVAMFMBFCX-KBXRYBNXSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CCCC=CC2=CC3=C(C=C2)OCO3 |
Synonyms |
pipersintenamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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